1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine is a complex organic compound with the molecular formula C14H16N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the piperazine ring.
Introduction of Epithio and Dioxo Groups: The epithio group is introduced via a thiolation reaction, where sulfur sources like thiourea or elemental sulfur are used. The dioxo functionalities are incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the epithio group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, potassium permanganate.
Reduction: LAH, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, benzyl halides, methyl iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Benzylated or methylated derivatives.
Scientific Research Applications
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Trimethyl-6-benzyl-2,5-dioxopiperazine: Lacks the epithio group, resulting in different reactivity and applications.
1,3,4-Trimethyl-6-benzyl-3,6-dioxopiperazine:
Properties
CAS No. |
73347-60-1 |
---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(1R,4R)-1-benzyl-2,4,5-trimethyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-13-11(17)16(3)14(19-13,12(18)15(13)2)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
KYYKZISDTJVXAE-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@]12C(=O)N([C@](S1)(C(=O)N2C)CC3=CC=CC=C3)C |
Canonical SMILES |
CC12C(=O)N(C(S1)(C(=O)N2C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.